Cas no 1146854-22-9 (1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol)

1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol with a dichlorophenyl backbone, offering unique steric and electronic properties due to its substitution pattern. The presence of electron-withdrawing chlorine and trifluoromethyl groups enhances its reactivity in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural rigidity and polar functional groups contribute to its utility in asymmetric catalysis and chiral derivatization. Its stability under various reaction conditions makes it a versatile building block for constructing complex molecules. The trifluoroethanol moiety further imparts lipophilicity, influencing solubility and bioavailability in drug development contexts.
1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol structure
1146854-22-9 structure
Product Name:1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol
CAS No:1146854-22-9
MF:C8H5Cl2F3O
MW:245.025911092758
MDL:MFCD16067932
CID:4572650
PubChem ID:56604179
Update Time:2025-05-24

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol
    • Benzenemethanol, 2,6-dichloro-α-(trifluoromethyl)-
    • 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol
    • MDL: MFCD16067932
    • Inchi: 1S/C8H5Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H
    • InChI Key: FOPZLSDSXPODKZ-UHFFFAOYSA-N
    • SMILES: C(O)(C1=C(Cl)C=CC=C1Cl)C(F)(F)F

Computed Properties

  • Exact Mass: 243.9669547g/mol
  • Monoisotopic Mass: 243.9669547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>

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Additional information on 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol

Introduction to 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 1146854-22-9)

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1146854-22-9, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both chloro and fluoro substituents on an aromatic ring, which often enhances its pharmacological properties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The structure of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and a trifluoromethyl group attached to the ethyl chain. This arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of fluorine atoms is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity.

In recent years, there has been growing interest in the development of fluorinated compounds for their potential therapeutic applications. The fluorine atom in this compound contributes to its stability and reactivity, making it a valuable building block for synthesizing more complex molecules. Additionally, the chlorine atoms at the 2 and 6 positions on the benzene ring can serve as handles for further functionalization, allowing chemists to tailor the properties of the molecule to specific biological targets.

One of the most compelling aspects of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol is its potential as an intermediate in the synthesis of pharmaceutical agents. The combination of chloro and fluoro substituents makes it a versatile scaffold for designing molecules that interact with enzymes or receptors in unique ways. For instance, such compounds have been explored as inhibitors or modulators of various biological pathways relevant to diseases such as cancer, inflammation, and neurological disorders.

Recent studies have highlighted the importance of aromatic compounds with halogen substituents in drug development. The aromatic ring in this molecule provides a stable core that can be modified to enhance binding affinity or selectivity. Furthermore, the trifluoromethyl group is known to increase lipophilicity and reduce metabolic degradation, which are critical factors for drug efficacy. These properties make 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol an attractive candidate for further investigation.

The pharmaceutical industry has increasingly recognized the value of fluorinated intermediates in developing new therapeutics. The use of such compounds has led to several FDA-approved drugs that leverage fluorine's unique chemical properties. For example, fluorinated analogs of existing drugs have shown improved pharmacokinetic profiles or enhanced therapeutic effects. This trend underscores the importance of compounds like 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol in advancing drug discovery efforts.

In addition to its pharmaceutical applications, this compound may also find utility in other areas such as materials science and agrochemicals. The structural motifs present in 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol could inspire novel materials with specific electronic or optical properties. Furthermore, its halogenated nature may make it suitable for developing next-generation pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact.

The synthesis of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated precursors followed by functional group transformations such as reduction or alkylation. Advances in synthetic methodologies have made it possible to produce complex fluorinated molecules more efficiently than ever before.

One notable advancement in synthetic chemistry is the use of transition metal-catalyzed reactions, which can facilitate selective transformations under mild conditions. These methods have enabled chemists to construct complex molecular frameworks with high precision and yield. In the context of synthesizing 1-(2,6-dichlorophenyl)-2,2,-trifluoroethan-1-ol, catalytic approaches can help streamline synthetic routes while minimizing unwanted side products.

The growing body of research on fluorinated compounds underscores their significance in modern chemistry and biology. As our understanding of these molecules evolves, new opportunities for therapeutic intervention continue to emerge. The study of compounds like 1-(25dichlorophenyl)22trifluoroethanol CAS NO1146854229 provides valuable insights into structure-function relationships that can guide future drug design efforts.

In conclusion,1-(26dichlorophenyl)22trifluoroethanol CAS NO1146854229 is a multifaceted compound with potential applications across multiple disciplines including pharmaceuticals,materials science,and agrochemicals。 Its unique structural features make it an attractive candidate for further exploration,and recent advances in synthetic chemistry have made it more accessible than ever before。 As research continues,this compound is likely to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global challenges。

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